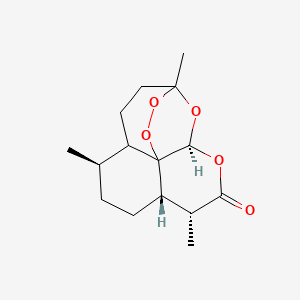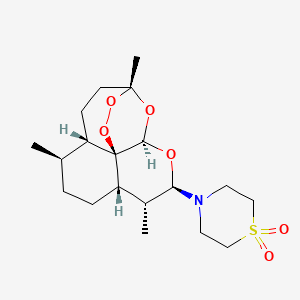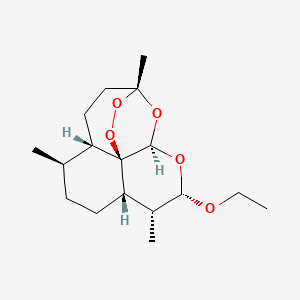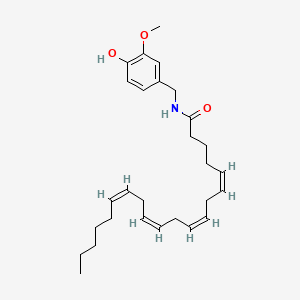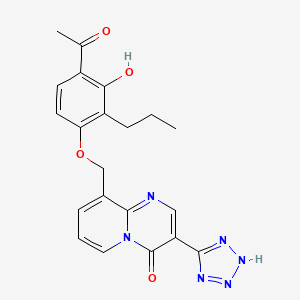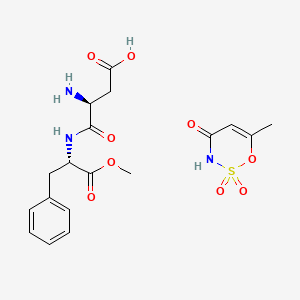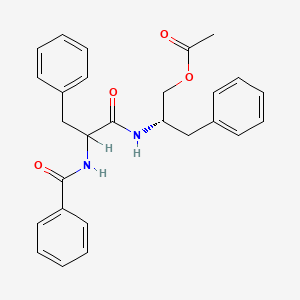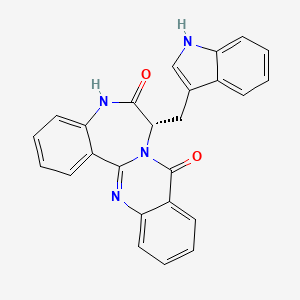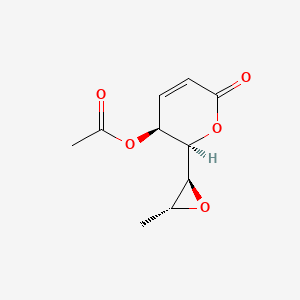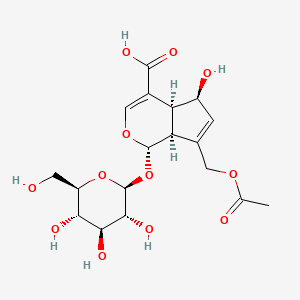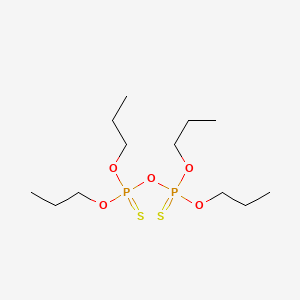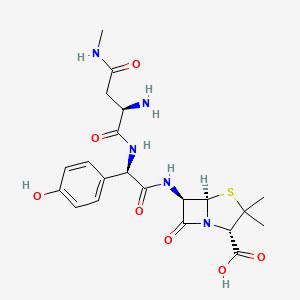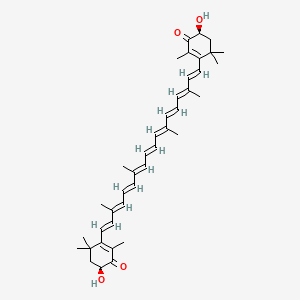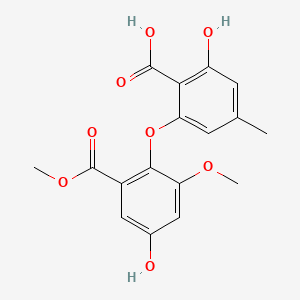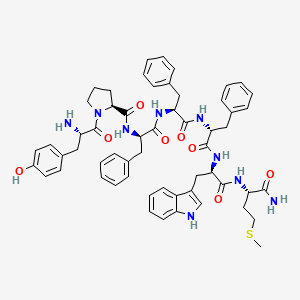
Tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide
Übersicht
Beschreibung
Awl 60 is a non-competitive antagonist of substance P (6-11).
Wissenschaftliche Forschungsanwendungen
Enzyme Study and Peptide Hydrolysis
Research by Menzies and McQuillan (1967) focused on a peptidase from pig thyroid glands, which demonstrated the hydrolysis of peptides containing aromatic amino acids, including phenylalanine and tyrosine. This study is significant for understanding the enzymatic activity related to peptides similar to tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide (Menzies & McQuillan, 1967).
Synthesis and Biological Activity
Studies on peptide synthesis, such as those by Otsuka et al. (1966) and Guttmann & Boissonnas (1959), have focused on creating peptides with specific amino acid sequences, which include elements of the tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide structure. These studies contribute to our understanding of the synthetic methods and biological activities of such peptides (Otsuka, Inouye, Shinozaki, & Kanayama, 1966); (Guttmann & Boissonnas, 1959).
Nuclear Magnetic Resonance Studies
Bleich et al. (1976) conducted nuclear magnetic resonance studies on peptides, including those similar to tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide. This research provided insights into the conformational dynamics of such peptides, important for understanding their pharmacological activities (Bleich, Cutnell, Day, Freer, Glasel, & McKelvy, 1976).
Aminoacyl-tRNA Synthetases and Amino Acid Specificity
Research by Igloi, Von Der Haar, & Cramer (1978) explored the specificity of aminoacyl-tRNA synthetases, including those interacting with phenylalanine and tyrosine. This is relevant for understanding the role of peptides like tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide in protein synthesis (Igloi, Von Der Haar, & Cramer, 1978).
Antibiotic and Antiviral Properties
Milne et al. (1998) investigated the biological activity of cyclic dipeptides, including those containing phenylalanine and tyrosine. This research contributes to our understanding of the potential antibiotic and antiviral properties of peptides similar to tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide (Milne, Hunt, Rostoll, Walt, & Graz, 1998).
Eigenschaften
CAS-Nummer |
140716-14-9 |
|---|---|
Produktname |
Tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide |
Molekularformel |
C57H65N9O8S |
Molekulargewicht |
1036.2 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H65N9O8S/c1-75-29-27-45(51(59)68)61-55(72)49(34-40-35-60-44-21-12-11-20-42(40)44)64-53(70)47(32-37-16-7-3-8-17-37)62-52(69)46(31-36-14-5-2-6-15-36)63-54(71)48(33-38-18-9-4-10-19-38)65-56(73)50-22-13-28-66(50)57(74)43(58)30-39-23-25-41(67)26-24-39/h2-12,14-21,23-26,35,43,45-50,60,67H,13,22,27-34,58H2,1H3,(H2,59,68)(H,61,72)(H,62,69)(H,63,71)(H,64,70)(H,65,73)/t43-,45-,46-,47+,48+,49+,50-/m0/s1 |
InChI-Schlüssel |
VOMQYBALZJIZLK-URSBCDAASA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)N |
SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)N |
Kanonische SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
140716-14-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
YPFFFWM |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AWL 60 AWL-60 Tyr-Pro-D-Phe-Phe-D-Phe-D-Trp-MetNH2 tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



